molecular formula C17H15F2N3O3S B2905203 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946285-59-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2905203
CAS No.: 946285-59-2
M. Wt: 379.38
InChI Key: WHNQVXDKMVOXOF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a methylisoxazole group, and a tetrahydrofuran group . These groups are common in many biologically active compounds, including drugs and pesticides .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other compounds to yield derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The benzo[d]thiazol-2-yl group would contribute to the aromaticity of the molecule, while the isoxazole and tetrahydrofuran groups would introduce heteroatoms (oxygen and nitrogen) into the structure .

Scientific Research Applications

Synthesis of Novel Molecules

  • Heterocyclic Compound Synthesis : Research includes the development of new synthesis methods for heterocyclic compounds, such as thiazoles and benzothiazoles, which are crucial in pharmaceutical chemistry. For instance, Barrett (1978) detailed the formation of 5-(2'-Benzamidoacyloxy)thiazoles through reactions involving N-thiobenzoyl-α-amino-acids and trifluoroacetic anhydride, indicating the importance of thiazole derivatives in synthesizing complex molecules (Barrett, 1978).

Antimicrobial Applications

  • Development of Antibacterial Agents : Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, highlighting the potential of benzothiazole derivatives in combating bacterial infections (Palkar et al., 2017).

Biochemical Studies

  • Investigation of Frustrated Lewis Pairs : Kronig et al. (2011) explored the interaction between N-heterocyclic carbenes and boranes, a study relevant to the understanding of chemical reactivity and potential applications in catalysis (Kronig et al., 2011).

Analgesic and Anti-inflammatory Agents

  • Synthesis of Anti-inflammatory and Analgesic Compounds : Abu‐Hashem et al. (2020) synthesized derivatives with significant anti-inflammatory and analgesic activities, demonstrating the therapeutic potential of benzothiazole and isoxazole derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).

Chemical Synthesis Techniques

  • Advanced Synthesis Methods : Studies also focus on developing new synthetic routes for the production of complex molecules, as illustrated by Fong et al. (2004) in the synthesis of thiazole-5-carboxylate esters, showcasing the versatility of isoxazole and thiazole derivatives in chemical synthesis (Fong et al., 2004).

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include studies on its synthesis, mechanism of action, and potential uses in medicine or other fields .

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in the synthesis of prostaglandins, it could potentially influence the inflammatory response . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects. For instance, if the compound inhibits an enzyme involved in an inflammatory response, it could potentially have anti-inflammatory effects .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S/c1-9-5-13(25-21-9)16(23)22(8-11-3-2-4-24-11)17-20-15-12(19)6-10(18)7-14(15)26-17/h5-7,11H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQVXDKMVOXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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